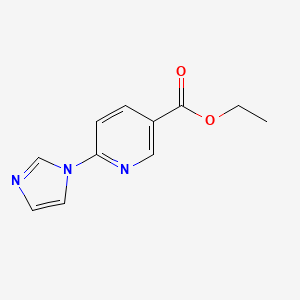

ethyl 6-(1H-imidazol-1-yl)nicotinate

CAS No.: 1171919-01-9

Cat. No.: VC2921244

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171919-01-9 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | ethyl 6-imidazol-1-ylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-4-10(13-7-9)14-6-5-12-8-14/h3-8H,2H2,1H3 |

| Standard InChI Key | IOIXFIPWOQLKHR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1)N2C=CN=C2 |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)N2C=CN=C2 |

Introduction

Ethyl 6-(1H-imidazol-1-yl)nicotinate is a heterocyclic compound that combines the structural elements of nicotinic acid and an imidazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with pyridine derivatives. Pyridine compounds are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Synthesis Methods

Ethyl 6-(1H-imidazol-1-yl)nicotinate can be synthesized through organic reactions involving nicotinic acid derivatives and imidazole. Common methods include the reaction of nicotinic acid derivatives with imidazole or its derivatives. These reactions often require careful control of temperature and pH to optimize yields and minimize side reactions.

Biological Activities

While the specific biological activities of ethyl 6-(1H-imidazol-1-yl)nicotinate are not fully elucidated, compounds with similar structures (e.g., pyridine derivatives) have shown potential in various therapeutic areas, including antimicrobial and anticancer applications.

Analytical Techniques

Characterization of ethyl 6-(1H-imidazol-1-yl)nicotinate typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume